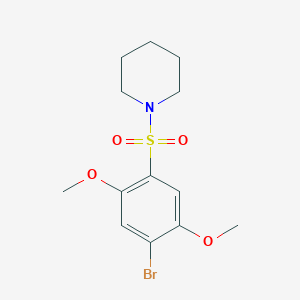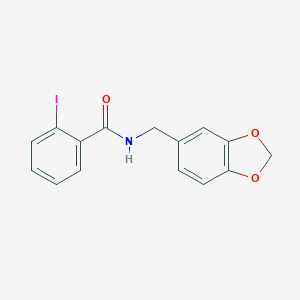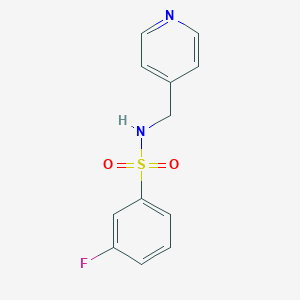
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DPA belongs to the class of acetamides and is commonly used in the field of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Wirkmechanismus
The exact mechanism of action of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide exerts its biological effects by modulating various signaling pathways in the body. For example, 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has not been extensively studied for its toxicity and safety profile, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the safety and toxicity profile of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide to determine its suitability for use in humans.
Conclusion
In conclusion, 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a promising compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method is relatively simple, and it possesses a wide range of biological activities. 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 3-pyridinecarboxaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide.
Eigenschaften
Produktname |
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-8-7-13-21-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) |
InChI-Schlüssel |
DDBGPCYFXBKLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)












![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)